molecular formula C17H27NO5S B2427156 N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034241-56-8

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2427156
CAS No.: 2034241-56-8
M. Wt: 357.47
InChI Key: HOJICSQOMNUCMR-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common approach is the hydrogenation of dihydropyran using a catalyst such as Raney nickel. The resulting tetrahydropyran derivative is then functionalized with the appropriate hydroxy and methoxyphenyl groups through a series of reactions, including alkylation and sulfonamide formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of high-pressure reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various sulfonamide derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(3-methoxyphenyl)ethanesulfonamide

  • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(2-methoxyphenyl)ethanesulfonamide

Uniqueness: The uniqueness of N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5S/c1-22-16-4-2-14(3-5-16)9-13-24(20,21)18-10-6-17(19)15-7-11-23-12-8-15/h2-5,15,17-19H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJICSQOMNUCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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